5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]
Description
Properties
IUPAC Name |
5-chloro-3-[(2,4,6-trichlorophenyl)diazenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl4F3N3O/c23-13-4-5-18-15(7-13)19(30-31-20-16(25)8-14(24)9-17(20)26)21(33)32(18)10-11-2-1-3-12(6-11)22(27,28)29/h1-9,33H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMWTFVKIICENZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C3=C(C=C(C=C3)Cl)C(=C2O)N=NC4=C(C=C(C=C4Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl4F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] is a complex organic compound with significant potential in medicinal chemistry. Its structure includes multiple functional groups that contribute to its biological activity. This article explores its biological activity, focusing on its antimicrobial properties and potential therapeutic applications.
- Molecular Formula : C23H12Cl3F6N3O
- Molecular Weight : 566.71 g/mol
- CAS Number : 89159-26-2
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit notable antimicrobial activity. The presence of electron-withdrawing groups like trifluoromethyl and chloro substituents enhances the compound's interaction with microbial targets.
-
Mechanism of Action :
- Compounds containing indole and hydrazone moieties have been shown to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.
- The trifluoromethyl group is particularly effective in increasing lipophilicity, allowing better membrane penetration.
-
Antibacterial Activity :
- Studies have demonstrated that related indole derivatives show effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- For instance, a related compound exhibited a minimum inhibitory concentration (MIC) of 4 μg/mL against S. aureus, indicating strong antibacterial potential .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Indole Derivative A | S. aureus | 4 |
| Indole Derivative B | B. subtilis | 10 |
| Indole Derivative C | E. coli | 10 |
Cytotoxicity and Anticancer Potential
The indole scaffold is well-known for its anticancer properties. Research into similar compounds has shown promising results:
- Cytotoxic Activity :
- Compounds with indole structures have been reported to induce apoptosis in various cancer cell lines.
- The hydrazone linkage can enhance the compound's ability to interact with DNA or proteins involved in cell cycle regulation.
Study 1: Antimicrobial Efficacy
In a recent study, a series of indole derivatives were synthesized and tested for their antimicrobial efficacy. The findings indicated that the introduction of trifluoromethyl groups significantly improved the antibacterial properties compared to their non-substituted counterparts.
Study 2: Anticancer Activity
Another study focused on the cytotoxic effects of indole-based compounds on human cancer cell lines. Results showed that specific derivatives led to a reduction in cell viability by over 50% at concentrations as low as 10 μM, suggesting a strong potential for further development as anticancer agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indole-2,3-Dione Cores
(a) 5-Chloro-1-(Trimethylsilyl)-1H-Indole-2,3-Dione 3-[O-(Trimethylsilyl)Oxime]
- Key Features : Replaces the benzyl and hydrazone groups with trimethylsilyl (TMS) and oxime functionalities.
- Reactivity : Exhibits a lower HOMO-LUMO gap (4.2 eV) compared to other isatin derivatives, indicating higher chemical reactivity and softness .
- Spectroscopy :
(b) Isatin Hydrazones with Trichlorophenyl Substituents
- Example : N-(2,4,6-Trichlorophenyl)-2,2-dichloroacetamide (TMPDCA) .
- Structural Contrast : While lacking the indole core, TMPDCA shares the 2,4,6-trichlorophenyl group , which imparts steric bulk and electron-withdrawing effects.
- Crystallography : The trichlorophenyl group in TMPDCA induces planar molecular conformations due to halogen-halogen interactions, a feature likely shared with the target compound .
Functional Analogues with Heterocyclic Substitutions
(a) 5-[2-(3-Chlorophenyl)-1,3-Benzoxazol-5-yl]-4-(3-Methylphenyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione
Electronic and Reactivity Comparisons
HOMO-LUMO Analysis
| Compound | HOMO-LUMO Gap (eV) | Reactivity Profile |
|---|---|---|
| Target Compound (Inferred) | ~4.5–5.0 (Estimated) | Moderate reactivity |
| 5-Chloro-1-(TMS)-Indole Oxime Derivative | 4.2 | High reactivity (soft) |
| Cyclopentadecanone Oxime | 6.8 | Low reactivity (hard) |
The target compound’s hydrazone group likely reduces its HOMO-LUMO gap compared to non-conjugated analogues, enhancing electrophilic susceptibility .
Molecular Electrostatic Potential (MESP)
- Target Compound : Predicted negative regions at oxygen atoms (e.g., carbonyl groups) facilitate electrophilic attacks, while the trichlorophenyl group may create localized positive regions for nucleophilic interactions .
- Contrast: Cyclopentadecanone oxime shows a nucleophilic site at H16 (δ+), absent in the target compound, limiting its versatility in binding .
Isatin Derivatives in Drug Discovery
The indole-2,3-dione core is associated with antidepressant, antiviral, and anticonvulsant activities . The target compound’s trifluoromethyl and trichlorophenyl groups may enhance blood-brain barrier penetration and target affinity compared to simpler derivatives like methisazone (an antiviral isatin thiosemicarbazone) .
Q & A
Q. What are the key synthetic steps for preparing hydrazone-containing indole derivatives analogous to the target compound?
The synthesis of hydrazone derivatives typically involves:
- Friedel-Crafts acylation : Conversion of acid chlorides (e.g., 2-chloro-5-nitrobenzoic acid to acid chloride using SOCl₂) followed by acylation of aromatic substrates (e.g., 1,2-dichlorobenzene) .
- Hydrazone formation : Reaction of ketones with hydrazine hydrate (N₂H₄·H₂O) in solvents like DMF or iPrOH, often under heating, to form hydrazones and facilitate ring closure .
- Nitro group reduction : Use of catalytic hydrogenation (e.g., Raney nickel) or hydrazine hydrate to reduce nitro groups to amines .
Q. How can researchers characterize the structural integrity of the target compound?
Key methods include:
- NMR spectroscopy : For confirming substituent positions and hydrazone tautomerism (e.g., ¹H/¹³C NMR for indole and benzyl proton shifts) .
- X-ray crystallography : To resolve crystal packing and isomerism (e.g., distinguishing 3E vs. 3Z isomers in hydrazone derivatives) .
- Mass spectrometry : For molecular weight validation and fragmentation pattern analysis .
Q. What preliminary toxicity screening methods are applicable to this compound?
- Acute oral toxicity : Use rodent models (e.g., rat LD₅₀) with dose-response studies. Related compounds show acute toxicity values in the range of 2.12–2.68 g/kg .
- In silico prediction : Tools like ProTox-II or ADMETLab can estimate Ames mutagenicity and carcinogenicity, though experimental validation is critical due to data gaps .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Molecular docking : Use software like MOE or AutoDock to predict binding affinities to target proteins (e.g., PDB structures of enzymes or receptors) .
- DFT calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and electronic properties .
- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .
Q. What experimental strategies resolve contradictions in spectral data or synthetic yields?
- Controlled reaction optimization : Vary catalysts (e.g., AlCl₃ vs. FeCl₃ in Friedel-Crafts), solvents, or temperatures to isolate intermediates and identify bottlenecks .
- Isomeric purity analysis : Use HPLC or chiral columns to separate E/Z hydrazone isomers, validated by NOESY NMR .
- Reproducibility protocols : Document reagent purity (e.g., anhydrous DMF), moisture-free conditions, and inert atmospheres to minimize side reactions .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
- Lipophilicity : Measure logP values (e.g., shake-flask method) to assess membrane permeability. The -CF₃ group increases hydrophobicity, enhancing bioavailability .
- Metabolic stability : Conduct microsomal assays (e.g., liver microsomes) to evaluate resistance to oxidative degradation .
- Electron-withdrawing effects : Use Hammett constants (σₚ) to predict substituent effects on reaction rates in further derivatization .
Q. What are the challenges in synthesizing and characterizing the 2,4,6-trichlorophenylhydrazone moiety?
- Steric hindrance : The trichlorophenyl group may slow hydrazone formation; use polar aprotic solvents (e.g., DMSO) to improve solubility .
- Crystallization difficulties : Co-crystallization agents (e.g., PEG) or slow evaporation techniques can enhance crystal quality for XRD analysis .
- Regioselectivity : Monitor reaction progress via TLC to avoid over-substitution at the indole nitrogen .
Methodological Tables
Table 1. Toxicity Data for Structurally Related Compounds
Table 2. Key Synthetic Steps for Indole-Hydrazone Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
